molecular formula C10H10 B1296858 But-3-yn-2-ylbenzene CAS No. 4544-28-9

But-3-yn-2-ylbenzene

Cat. No. B1296858
CAS RN: 4544-28-9
M. Wt: 130.19 g/mol
InChI Key: PMZSDQGYELHPDH-UHFFFAOYSA-N
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Description

But-3-yn-2-ylbenzene is an organic compound with a molecular weight of 130.19 . It is also known as 2-phenyl-3-butyn-2-ol.


Synthesis Analysis

The compound’s systematic name is 2-phenyl-3-butyn-2-ol, and its structural formula is C6H5C≡CCH2CH(OH)CH3. The compound was first synthesized in 1957 and has since been extensively used in various applications, including organic synthesis and as a building block for more complex molecules.


Molecular Structure Analysis

The molecular formula of But-3-yn-2-ylbenzene is C10H10 . Its average mass is 130.186 Da and its monoisotopic mass is 130.078247 Da .


Physical And Chemical Properties Analysis

But-3-yn-2-ylbenzene is a liquid . It is shipped at a temperature of 4°C .

Scientific Research Applications

1. Synthesis and Structural Applications

But-3-yn-2-ylbenzene plays a significant role in synthetic chemistry. It serves as a precursor in the efficient synthesis of hexabenzocoronene (HBC) derivatives, which have applications in the field of organic electronics due to their intriguing structural and electronic properties (Feng et al., 2006). Additionally, its variants are used in the formation of various complex molecules like 11-phenylundeca-5Z,9Z-dienoic acid, which has shown significant inhibition of human topoisomerase enzymes, suggesting potential therapeutic applications (D’yakonov et al., 2015).

2. Catalysis and Reaction Mechanisms

But-3-yn-2-ylbenzene and its derivatives are involved in various catalytic and organic reactions. For instance, its role in Ga-mediated reactions, where it acts as a reactant in the formation of novel compounds through processes like nucleophilic addition and Friedel-Crafts alkylation, has been explored (Dai et al., 2021). Such reactions are pivotal in the synthesis of complex organic compounds.

3. Material Science and Engineering

The utility of but-3-yn-2-ylbenzene extends into the field of material science. It is used in the preparation of specialized organic materials with extensive π-conjugation, which are significant for developing new photonic and electronic materials. For example, its derivative was used in synthesizing a methyl pyridinium compound showing promising nonlinear optical properties (Antony et al., 2019).

4. Analytical Chemistry

In analytical chemistry, derivatives of but-3-yn-2-ylbenzene have been studied for their spectral properties, such as in carbon-13 NMR spectroscopy. These studies contribute to a deeper understanding of the electronic structure and bonding characteristics of such compounds (Kowalewski et al., 1976).

Safety And Hazards

But-3-yn-2-ylbenzene is classified as a flammable liquid and vapor. It can cause skin irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .

Future Directions

There is a growing interest in the study of alkynes, such as But-3-yn-2-ylbenzene, due to their critical role in determining the reactivity of alkyne molecules and understanding the formation of soot precursors . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

but-3-yn-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSDQGYELHPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341741
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-yn-2-ylbenzene

CAS RN

4544-28-9
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
QD Wang, Y Sun, MM Sun, JH Liang - International Journal of Molecular …, 2019 - mdpi.com
… and but-3-yn-2-ylbenzene molecules involving phenyl group, the same trend is also observed that the abstraction reaction at tertiary propargyl CH site in but-3-yn-2-ylbenzene is easier …
Number of citations: 7 www.mdpi.com
Z Wang - 2017 - search.proquest.com
Modern homogeneous gold (I) catalysis offers a variety of interesting reactivities and ligands play a fundamental role to enable new reactions and achieve high efficiency. Despite the …
Number of citations: 0 search.proquest.com
C Chen, M You, H Chen - Synthetic Communications, 2016 - Taylor & Francis
… To understand the mechanism better, the reaction was carried out with but-3-yn-2-ylbenzene under the standard conditions; no reaction was observed (Scheme 1, part 1). This result …
Number of citations: 2 www.tandfonline.com

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